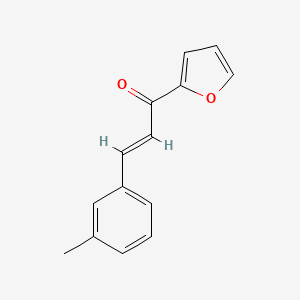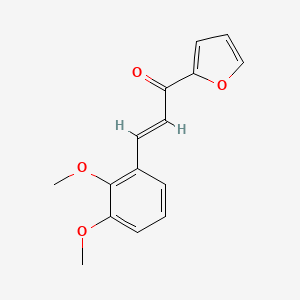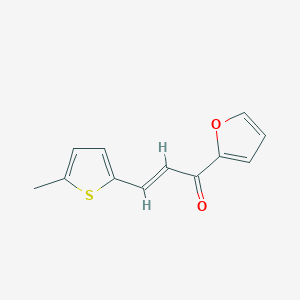
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 3,4-dimethyl-5-methylfuran-2-yl propenone, is an organic compound with a molecular formula of C12H14O. It is a colorless liquid with a sweet, floral odor. It has been extensively studied in recent years due to its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-5-methylfuran-2-yl propenone has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-phenyl-1-butanol and 2-methyl-3-phenyl-1-butanol. It has also been used to synthesize a variety of polymers, such as polyvinyl alcohol and polyurethane. In addition, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone has been studied for its potential applications in the production of biofuels, as well as for its potential use as a green solvent for organic reactions.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating H+ ions to the reaction mixture. This proton donation is thought to facilitate the formation of a variety of products, such as polymers, biofuels, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone have not been extensively studied. However, it is believed that the compound has a low toxicity and is not likely to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone in lab experiments is its low toxicity and lack of adverse effects. This makes it an ideal choice for a variety of applications. However, the compound is highly flammable, and therefore it should be handled with caution in the lab.
Zukünftige Richtungen
In the future, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone could be used to synthesize a variety of compounds, such as polymers, biofuels, and other compounds. It could also be used as a green solvent for organic reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new catalysts for a variety of reactions.
Synthesemethoden
3,4-Dimethyl-5-methylfuran-2-yl propenone can be synthesized from the reaction of 1-methoxy-(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methyl-2-furanone with propenal in the presence of potassium carbonate as a catalyst. This reaction takes place at a temperature of 140-160°C and a pressure of 1-2 atm. The yield of the reaction can be increased by the addition of a small amount of anhydrous sodium sulfate.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHJNZFEMGHJG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

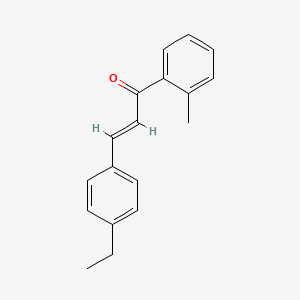

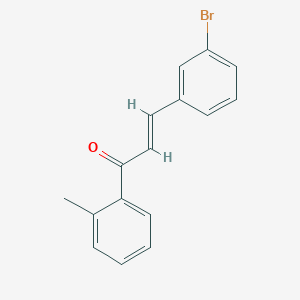
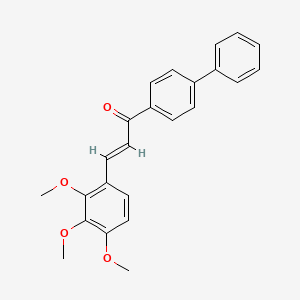




![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

